molecular formula C13H13F3O B1324788 Cyclohexyl 3,4,5-trifluorophenyl ketone CAS No. 898769-60-3

Cyclohexyl 3,4,5-trifluorophenyl ketone

Cat. No.: B1324788
CAS No.: 898769-60-3
M. Wt: 242.24 g/mol
InChI Key: LOQRLYGDFIYONJ-UHFFFAOYSA-N
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Description

Cyclohexyl 3,4,5-trifluorophenyl ketone (CAS: 898769-60-3) is a fluorinated aromatic ketone characterized by a cyclohexyl group bonded to a trifluorophenyl moiety via a carbonyl bridge. Its molecular formula is $ \text{C}{13}\text{H}{15}\text{F}_3\text{O} $, yielding a molecular weight of 244.26 g/mol. This compound is of significant interest in materials science, particularly in the synthesis of low-dielectric-constant polymers for high-frequency communication and integrated circuits . Its trifluorinated aromatic system enhances electron-withdrawing properties, which can reduce molecular polarization and improve thermal stability compared to non-fluorinated analogs .

Properties

IUPAC Name

cyclohexyl-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O/c14-10-6-9(7-11(15)12(10)16)13(17)8-4-2-1-3-5-8/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQRLYGDFIYONJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642613
Record name Cyclohexyl(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-60-3
Record name Cyclohexyl(3,4,5-trifluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898769-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexyl(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl 3,4,5-trifluorophenyl ketone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation reaction, where cyclohexyl chloride reacts with 3,4,5-trifluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Another method involves the Suzuki-Miyaura coupling reaction, where a cyclohexylboronic acid derivative reacts with 3,4,5-trifluorophenyl bromide in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts acylation due to its cost-effectiveness and scalability. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 3,4,5-trifluorophenyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions, where substituents such as nitro groups or halogens can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketone derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted trifluorophenyl derivatives.

Scientific Research Applications

Cyclohexyl 3,4,5-trifluorophenyl ketone has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexyl 3,4,5-trifluorophenyl ketone involves its interaction with various molecular targets and pathways. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Cyclohexyl Phenyl Ketone

  • Structure : Lacks fluorine substituents on the phenyl ring.
  • Properties :
    • Thermal Stability : Stable for 5.5 days at 250°C under hydrothermal conditions, undergoing hydrolysis or rearrangement .
    • Electronic Effects : The absence of fluorine results in higher molecular polarization, leading to a higher dielectric constant (e.g., ~3.26 in poly(aryl ether ketone) (PAEK) resins) compared to fluorinated derivatives .
  • Applications : Primarily used as an intermediate in polymer synthesis.

Comparison Insight : The trifluorophenyl variant exhibits superior dielectric properties (dielectric constant as low as 2.95@10 GHz) due to reduced polarization, making it more suitable for high-frequency applications .

2-Fluorophenyl Cyclohexyl Ketone (CAS: 106795-65-7)

  • Structure : Features a single fluorine atom at the ortho position of the phenyl ring.
  • Properties: Molecular Weight: 206.26 g/mol, significantly lower than the trifluorinated analog. Monofluorination provides weaker electron-withdrawing effects compared to trifluorination .
  • Applications: Limited data, but likely used in niche organic syntheses.

Comparison Insight: The 3,4,5-trifluorophenyl configuration offers enhanced electronic withdrawal and symmetry, improving thermal and chemical stability compared to monofluorinated analogs .

Cyclopentyl 3,4-Dichlorophenyl Ketone (CAS: 898791-87-2)

  • Structure : Cyclopentyl group with dichlorophenyl substituents.
  • Ring Size: Cyclopentyl’s smaller ring size introduces greater conformational flexibility compared to cyclohexyl, which may affect polymer backbone rigidity .
  • Applications : Likely explored as a halogenated intermediate in agrochemicals or pharmaceuticals.

Comparison Insight : The trifluorophenyl group’s lower polarizability and higher electronegativity make it preferable for low-dielectric materials, whereas dichlorophenyl derivatives may excel in applications requiring higher solubility .

Cyclohexyl Phenyl Ether and Sulfide Derivatives

  • Structures : Replace the ketone group with ether (-O-) or sulfide (-S-) linkages.
  • Properties :
    • Thermal Stability : Both ether and sulfide derivatives degrade within 5.5 days at 250°C, similar to cyclohexyl phenyl ketone .
    • Reactivity : Ethers and sulfides are more prone to hydrolytic cleavage than ketones, limiting their utility in high-temperature applications.

Comparison Insight : The ketone functionality in cyclohexyl 3,4,5-trifluorophenyl ketone provides greater chemical versatility and stability, particularly in polymer matrices .

Key Data Table

Compound Molecular Formula Molecular Weight (g/mol) Dielectric Constant (10 GHz) Thermal Stability (250°C) Key Applications
This compound $ \text{C}{13}\text{H}{15}\text{F}_3\text{O} $ 244.26 2.95–3.26 Not reported Low-dielectric polymers
Cyclohexyl Phenyl Ketone $ \text{C}{13}\text{H}{16}\text{O} $ 188.27 ~3.26 5.5 days Polymer intermediates
2-Fluorophenyl Cyclohexyl Ketone $ \text{C}{13}\text{H}{15}\text{FO} $ 206.26 Not reported Not reported Organic synthesis
Cyclopentyl 3,4-Dichlorophenyl Ketone $ \text{C}{12}\text{H}{12}\text{Cl}_2\text{O} $ 243.13 Not reported Not reported Agrochemicals

Research Findings and Implications

  • Electronic Effects: Trifluorination significantly lowers dielectric constants by reducing electron density and molecular polarization, outperforming non-fluorinated and monofluorinated analogs in high-frequency applications .
  • Catalytic Reactivity : Bulky substituents like trifluorophenyl may reduce selectivity in ketone reductions, as seen in cyclohexyl ketone catalysis studies .

Biological Activity

Cyclohexyl 3,4,5-trifluorophenyl ketone is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclohexyl group attached to a trifluorophenyl moiety through a ketone functional group. The trifluoromethyl substituents enhance the compound's lipophilicity and can influence its biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity . It has been investigated for its effectiveness against various bacterial strains and fungi. For instance, studies have shown that it can inhibit the growth of pathogens such as Candida albicans and Escherichia coli .

Microorganism Activity Reference
Candida albicansModerate inhibition
Escherichia coliEffective inhibition
Staphylococcus aureusLimited inhibition

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects . The compound appears to modulate inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation .

The mechanism of action of this compound involves its ability to penetrate cell membranes due to its lipophilic nature. Once inside the cell, it interacts with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors and alter their activity, influencing cellular responses.

These interactions are crucial for understanding how the compound exerts its biological effects .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Study : A study demonstrated that the compound showed significant activity against E. coli, with an MIC (minimum inhibitory concentration) value indicating effective inhibition at low concentrations. This suggests potential as an antimicrobial agent in clinical applications .
  • Inflammation Model : In vitro assays using macrophage cell lines indicated that treatment with this compound reduced the production of pro-inflammatory cytokines. This supports its potential use in therapeutic strategies aimed at reducing inflammation .

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